16-phenoxy tetranor Prostaglandin E2

Description

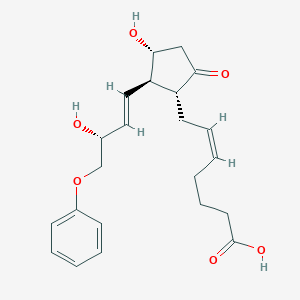

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXKJZCRLQWIIN-OMIHVFMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of 16-phenoxy tetranor PGE2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor prostaglandin (B15479496) E2 (PGE2) is a synthetic analog of the naturally occurring prostaglandin E2. It is the principal active metabolite of sulprostone, a potent uterotonic agent used clinically for the induction of labor and termination of pregnancy. Due to its metabolic relationship with sulprostone, the mechanism of action of 16-phenoxy tetranor PGE2 is primarily understood through the well-characterized pharmacology of its parent compound. This guide provides a comprehensive overview of the molecular interactions and signaling pathways associated with 16-phenoxy tetranor PGE2, with a focus on its receptor binding profile and subsequent intracellular signaling cascades. The quantitative data and experimental methodologies presented are largely based on studies of sulprostone, providing a robust framework for understanding the biological activity of its active metabolite, 16-phenoxy tetranor PGE2.

Core Mechanism of Action: Receptor Selectivity and Signaling

16-phenoxy tetranor PGE2, through its close structural and functional relationship with sulprostone, exerts its biological effects by selectively targeting specific prostaglandin E2 (EP) receptors. Prostaglandin receptors are a family of G-protein coupled receptors (GPCRs) that mediate a wide range of physiological and pathological processes. Sulprostone, and by extension 16-phenoxy tetranor PGE2, is a potent agonist for the EP3 receptor and a weaker agonist for the EP1 receptor.

EP3 Receptor Activation and Downstream Signaling

The primary mechanism of action of 16-phenoxy tetranor PGE2 is the activation of the EP3 receptor. The EP3 receptor is coupled to the inhibitory G-protein (Gi). Upon agonist binding, the Gi protein inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels has various downstream effects, including the modulation of protein kinase A (PKA) activity and subsequent changes in cellular function. In smooth muscle cells, such as those in the uterus, the inhibition of the cAMP/PKA pathway contributes to muscle contraction.

EP1 Receptor Activation and Downstream Signaling

16-phenoxy tetranor PGE2 also interacts with the EP1 receptor, albeit with lower affinity than the EP3 receptor. The EP1 receptor is coupled to the Gq-protein. Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key signal for the initiation of smooth muscle contraction.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the binding affinity and functional activity of sulprostone, the parent compound of 16-phenoxy tetranor PGE2, at the EP1 and EP3 receptors.

Table 1: Receptor Binding Affinity of Sulprostone

| Receptor Subtype | Ligand | Ki (nM) | Cell Type/Tissue | Reference |

| EP1 | Sulprostone | 21 | Mouse CHO cells | [1] |

| EP3 | Sulprostone | 0.6 | Mouse CHO cells | [1] |

Table 2: Functional Activity of Sulprostone

| Assay | Receptor Target | Agonist | EC50/IC50 (nM) | Effect | Cell Type | Reference |

| Adenylyl Cyclase Inhibition | EP3 | Sulprostone | 5.4 (IC50) | Inhibition of cAMP production | Human Platelets |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of prostaglandin analogs like 16-phenoxy tetranor PGE2 are provided below.

Radioligand Receptor Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of an unlabeled compound (e.g., 16-phenoxy tetranor PGE2) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Cell membranes expressing the target EP receptor (e.g., from transfected CHO or HEK293 cells)

-

Radiolabeled ligand (e.g., [3H]-PGE2)

-

Unlabeled competitor compound (16-phenoxy tetranor PGE2)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

-

96-well microplates

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in a hypotonic buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, add the following in triplicate:

-

Total Binding: Cell membrane preparation, radiolabeled ligand, and binding buffer.

-

Non-specific Binding: Cell membrane preparation, radiolabeled ligand, and a high concentration of an unlabeled standard ligand (e.g., unlabeled PGE2).

-

Competitive Binding: Cell membrane preparation, radiolabeled ligand, and varying concentrations of the test compound (16-phenoxy tetranor PGE2).

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular cAMP Measurement Assay

This protocol outlines a method to measure changes in intracellular cAMP levels in response to receptor activation, typically used for Gs- or Gi-coupled receptors.

Materials:

-

Cells expressing the target EP receptor (e.g., CHO or HEK293 cells)

-

Test compound (16-phenoxy tetranor PGE2)

-

Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

-

Microplate reader compatible with the chosen detection kit

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to the desired confluency.

-

Pre-treatment:

-

For Gi-coupled receptors (like EP3), pre-treat the cells with a PDE inhibitor.

-

Stimulate the cells with forskolin to induce a measurable level of cAMP.

-

-

Compound Addition: Add varying concentrations of the test compound (16-phenoxy tetranor PGE2) to the wells and incubate for a specific period.

-

Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents that generate a signal (e.g., fluorescence, luminescence) that is inversely or directly proportional to the cAMP concentration.

-

Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).

-

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration following receptor activation, typically for Gq-coupled receptors.

Materials:

-

Cells expressing the target EP receptor (e.g., HEK293 or CHO cells)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127 (to aid in dye loading)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound (16-phenoxy tetranor PGE2)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well microplate and culture overnight.

-

Dye Loading:

-

Prepare a loading solution of the calcium indicator dye and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour) to allow the cells to take up the dye.

-

-

Washing: Gently wash the cells with assay buffer to remove excess extracellular dye.

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for a short period.

-

Inject varying concentrations of the test compound (16-phenoxy tetranor PGE2) into the wells.

-

Immediately begin kinetic measurement of fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration of the test compound.

-

Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Mandatory Visualizations

References

16-phenoxy tetranor Prostaglandin E2: An In-Depth Technical Guide on Receptor Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin (B15479496) E2 is a notable analog of Prostaglandin E2 (PGE2). It is the free acid form and a minor metabolite of sulprostone, a synthetic PGE2 derivative. Understanding the interaction of this compound with the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4) is critical for elucidating its pharmacological effects and potential therapeutic applications. This technical guide provides a comprehensive overview of the receptor binding profile, experimental methodologies for its determination, and the associated signaling pathways.

Quantitative Receptor Binding Data

The following table summarizes the receptor binding affinities of sulprostone, the parent compound of 16-phenoxy tetranor Prostaglandin E2. This data is crucial for understanding the compound's selectivity and potency at the different EP receptor subtypes.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |

| Sulprostone | EP1 | 21 nM | [1] |

| EP3 | 0.6 nM | [1] |

Note: Lower Ki values indicate higher binding affinity.

Experimental Protocols: Receptor Binding Assays

The determination of receptor binding affinities for compounds like this compound typically involves competitive binding assays, such as Radioimmunoassays (RIA) or Enzyme-Linked Immunosorbent Assays (ELISA). These assays quantify the ability of the unlabeled compound (the "competitor," e.g., 16-phenoxy tetranor PGE2 or sulprostone) to displace a labeled ligand (e.g., radiolabeled PGE2) from its receptor.

General Protocol for a Competitive Binding Assay (ELISA-based)

-

Plate Preparation: A microplate is pre-coated with a capture antibody (e.g., a goat anti-mouse antibody).

-

Sample and Standard Preparation:

-

A standard curve is generated by preparing serial dilutions of a known concentration of unlabeled PGE2.

-

The test compound (e.g., 16-phenoxy tetranor PGE2) is prepared in various concentrations.

-

Biological samples (e.g., cell culture supernatants, plasma, urine) are collected and may require purification or dilution. To prevent ex vivo PGE2 synthesis, cyclooxygenase inhibitors like indomethacin (B1671933) are often added during sample collection.[2]

-

-

Competitive Binding Reaction:

-

The standards, samples, and a fixed amount of enzyme-labeled PGE2 (e.g., HRP-labeled PGE2) are added to the wells of the microplate.

-

A specific monoclonal antibody against PGE2 is then added to all wells (except for non-specific binding wells).

-

The plate is incubated for a specified period (e.g., 2 hours at room temperature or overnight at 4°C) to allow for competitive binding between the unlabeled PGE2 (from the sample or standard) and the labeled PGE2 for the limited number of antibody binding sites.[2][3]

-

-

Washing: The plate is washed to remove any unbound reagents.

-

Substrate Addition and Signal Detection:

-

A substrate solution is added to each well, which reacts with the enzyme on the labeled PGE2 to produce a colorimetric signal.

-

The reaction is stopped after a specific incubation time.

-

-

Data Analysis:

-

The absorbance of each well is measured using a microplate reader.

-

The intensity of the signal is inversely proportional to the concentration of unlabeled PGE2 in the sample.

-

A standard curve is plotted, and the concentration of the test compound in the samples is determined by interpolation from this curve.

-

Signaling Pathways of Prostaglandin E2 Receptors

The four EP receptor subtypes are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades, leading to a variety of cellular responses.

-

EP1 Receptor: The EP1 receptor is coupled to Gq proteins.[4] Upon activation, it stimulates phospholipase C (PLC), which leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][5][6] This pathway is often associated with smooth muscle contraction.[7]

-

EP2 and EP4 Receptors: Both EP2 and EP4 receptors are coupled to Gs proteins.[8] Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[9][10][11] This signaling pathway is typically involved in processes such as vasodilation, inflammation, and immune modulation.[2] The EP4 receptor can also couple to other signaling pathways, including those involving phosphatidylinositol 3-kinase (PI3K).[12][13]

-

EP3 Receptor: The EP3 receptor is unique in its ability to couple to multiple G proteins, with its primary signaling pathway involving coupling to Gi proteins. This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[8][14][15] The EP3 receptor has multiple splice variants, which can also couple to other G proteins like Gs and G12/13, leading to more complex signaling outcomes.[14][15]

Visualizations

Experimental Workflow: Competitive Receptor Binding Assay

Caption: Workflow for a competitive ELISA-based receptor binding assay.

Prostaglandin E2 Receptor Signaling Pathways

Caption: Overview of the primary signaling pathways for EP receptors.

References

- 1. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 2. benchchem.com [benchchem.com]

- 3. resources.rndsystems.com [resources.rndsystems.com]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. What are EP1 agonists and how do they work? [synapse.patsnap.com]

- 8. pnas.org [pnas.org]

- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 11. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

The Affinity Profile of 16-Phenoxy Tetranor PGE2 at EP1 and EP3 Prostanoid Receptors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding affinity of 16-phenoxy tetranor PGE2 for the human prostanoid receptors EP1 and EP3. As the principal active metabolite of the potent synthetic prostaglandin (B15479496) E2 analogue, sulprostone, understanding the receptor interaction of this compound is critical for research in areas such as reproductive health, pain, and inflammation.

Core Findings: Receptor Affinity

16-Phenoxy tetranor PGE2 is the free acid form of sulprostone, produced by the hydrolysis of the methylsulfonamide bond[1]. Consequently, the receptor binding affinity of 16-phenoxy tetranor PGE2 is considered to be analogous to that of sulprostone. The available data robustly demonstrates that sulprostone, and by extension its active metabolite, is a potent and selective agonist for the EP3 receptor, with a notable but significantly lower affinity for the EP1 receptor.

Quantitative binding affinity data, presented as inhibitor constant (Ki) values, have been determined through competitive radioligand binding assays. These values represent the concentration of the ligand required to occupy 50% of the receptors in the presence of a radiolabeled competitor.

| Compound | Receptor Subtype | Ki (nM) | Species/Cell Line |

| Sulprostone | EP1 | 21 | Chinese Hamster Ovary (CHO) cells |

| Sulprostone | EP3 | 0.6 | Chinese Hamster Ovary (CHO) cells |

| Table 1: Quantitative Binding Affinity of Sulprostone for EP1 and EP3 Receptors. Data sourced from multiple consistent reports[2][3]. |

This more than 30-fold selectivity for the EP3 receptor over the EP1 receptor underscores the compound's primary mechanism of action through the EP3 signaling cascade[4].

Experimental Protocols: Radioligand Binding Assay

The determination of the Ki values for 16-phenoxy tetranor PGE2 (via its parent compound, sulprostone) at EP1 and EP3 receptors is typically achieved through competitive radioligand binding assays. The following is a generalized, yet detailed, protocol based on standard methodologies for G-protein coupled receptor (GPCR) binding studies[5][6][7][8][9].

Membrane Preparation

-

Cell Culture: Stably transfected Chinese Hamster Ovary (CHO) cells expressing the human EP1 or EP3 receptor subtype are cultured to confluence.

-

Homogenization: Cells are harvested and washed in a phosphate-buffered saline (PBS) solution. The cell pellet is then resuspended in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors, pH 7.4).

-

Centrifugation: The cell suspension is homogenized and then centrifuged at a low speed (e.g., 500 x g for 10 minutes) to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.

-

Final Preparation: The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined using a standard assay (e.g., Bradford or BCA assay).

Competitive Binding Assay

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2), and varying concentrations of the unlabeled competitor ligand (sulprostone).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes and the bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The differential affinity of 16-phenoxy tetranor PGE2 for EP1 and EP3 receptors translates to the activation of distinct intracellular signaling cascades.

EP1 Receptor Signaling

The EP1 receptor is coupled to Gq/11 proteins. Upon agonist binding, this leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is generally associated with cellular contraction and pro-inflammatory responses.

EP3 Receptor Signaling

The EP3 receptor is unique in its ability to couple to multiple G proteins, primarily Gi, but also Gs and G12/13, leading to a variety of cellular responses. The predominant pathway involves coupling to Gi, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[4]. This reduction in cAMP can reverse the effects of signaling pathways that are stimulated by cAMP, such as those mediated by EP2 and EP4 receptors. Alternative splicing of the EP3 receptor's C-terminal tail can lead to coupling with other G proteins, resulting in the activation of pathways such as the Rho signaling cascade (via G12/13) or stimulation of cAMP production (via Gs).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sulprostone | CAS:60325-46-4 | EP3 and EP1 receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Inhibition of rat locus coeruleus neurons by prostaglandin E2 EP3 receptors: pharmacological characterization ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays for thromboxane A2/prostaglandin H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Signaling Pathways of 16-phenoxy tetranor PGE2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor prostaglandin (B15479496) E2 is a synthetic analog of prostaglandin E2 (PGE2) and a principal metabolite of the potent EP3/EP1 receptor agonist, sulprostone.[1] Understanding the downstream signaling pathways of this compound is critical for elucidating its mechanism of action and potential therapeutic applications. This guide provides a comprehensive overview of the known and putative signaling cascades initiated by 16-phenoxy tetranor PGE2, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Signaling Pathways

Current evidence strongly indicates that 16-phenoxy tetranor PGE2 primarily exerts its effects through the activation of specific E-prostanoid (EP) receptors, namely the EP1 and EP3 receptor subtypes. These G-protein coupled receptors (GPCRs) initiate distinct intracellular signaling cascades upon ligand binding.

EP3 Receptor-Mediated Signaling

Direct functional assays have demonstrated that 16-phenoxy tetranor PGE2 is a potent agonist at the human EP3 receptor.[2] While EP3 receptors are classically associated with the inhibition of adenylyl cyclase via a Gi-coupled mechanism, certain isoforms of the EP3 receptor are known to couple to Gq or other G proteins, leading to an increase in intracellular calcium ([Ca2+]i).[3][4] This latter pathway appears to be the primary mechanism for 16-phenoxy tetranor PGE2's action on the EP3 receptor.

The activation of the Gq-coupled EP3 receptor isoform by 16-phenoxy tetranor PGE2 initiates the following cascade:

-

Gq Protein Activation: Binding of 16-phenoxy tetranor PGE2 to the EP3 receptor induces a conformational change, leading to the activation of the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Downstream Effects: The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction, ion channel regulation, and gene transcription.

EP1 Receptor-Mediated Signaling (Putative)

Given that 16-phenoxy tetranor PGE2 is the active metabolite of sulprostone, a known EP1 and EP3 receptor agonist, it is highly probable that it also acts as an agonist at the EP1 receptor.[5] The EP1 receptor is coupled to the Gq protein, and its activation leads to a signaling cascade that is very similar to the Gq-coupled EP3 pathway, culminating in an increase in intracellular calcium.[6]

Quantitative Data

The following table summarizes the available quantitative data for the activity of 16-phenoxy tetranor PGE2 at the human EP3 receptor.

| Parameter | Receptor | Cell Line | Assay | Value | Reference |

| EC50 | Human EP3 | CHO | Intracellular Ca2+ increase | 0.89 nM | [2] |

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells expressing the target EP receptor (e.g., CHO or HEK293 cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Bovine Serum Albumin (BSA)

-

16-phenoxy tetranor PGE2

-

Fluorescence microplate reader or microscope with dual-excitation capabilities (340 nm and 380 nm) and emission detection at ~510 nm.

Procedure:

-

Cell Preparation:

-

Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate cells overnight at 37°C in a humidified 5% CO2 atmosphere.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127 and 0.1% BSA.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing and De-esterification:

-

After incubation, gently wash the cells twice with HBSS to remove extracellular dye.

-

Add fresh HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Calcium Measurement:

-

Place the plate in the fluorescence reader.

-

Set the instrument to measure fluorescence intensity at an emission wavelength of ~510 nm, alternating between excitation wavelengths of 340 nm and 380 nm.

-

Establish a stable baseline fluorescence ratio (F340/F380) for a few minutes.

-

Add 16-phenoxy tetranor PGE2 at various concentrations to the wells.

-

Record the change in the F340/F380 ratio over time. An increase in this ratio indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

Calculate the change in the fluorescence ratio in response to the compound.

-

Plot the change in ratio against the log of the agonist concentration to determine the EC50 value.

-

cAMP Inhibition Assay using GloSensor™

This protocol outlines the measurement of cAMP inhibition, which would be relevant if 16-phenoxy tetranor PGE2 also interacts with a Gi-coupled EP3 receptor isoform.

Materials:

-

Cells expressing the target Gi-coupled EP receptor

-

GloSensor™ cAMP Reagent

-

Forskolin (B1673556) (or another adenylyl cyclase activator)

-

16-phenoxy tetranor PGE2

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Procedure:

-

Cell Transfection and Plating:

-

Transfect cells with the GloSensor™ cAMP plasmid.

-

Plate the transfected cells in white, opaque assay plates and incubate overnight.

-

-

Reagent Equilibration:

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions.

-

Remove the culture medium and add the GloSensor™ cAMP Reagent-containing medium to the cells.

-

Incubate for at least 2 hours at room temperature to allow for reagent equilibration.

-

-

Assay Procedure:

-

Establish a baseline luminescence reading.

-

Add 16-phenoxy tetranor PGE2 at various concentrations to the wells and incubate for 5-10 minutes.

-

Add a fixed concentration of forskolin to all wells (except for the negative control) to stimulate cAMP production.

-

Immediately begin measuring luminescence kinetically for 15-30 minutes.

-

-

Data Analysis:

-

The luminescence signal is directly proportional to the intracellular cAMP concentration.

-

Calculate the percentage of inhibition of the forskolin-stimulated cAMP signal by 16-phenoxy tetranor PGE2.

-

Plot the percentage of inhibition against the log of the agonist concentration to determine the IC50 value.

-

Conclusion

16-phenoxy tetranor PGE2 primarily signals through the EP3 receptor, leading to an increase in intracellular calcium via a Gq-coupled pathway. It is also highly likely to activate the EP1 receptor, which would converge on the same downstream signaling cascade. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to further investigate the pharmacology and cellular effects of this prostaglandin E2 analog. Future studies should focus on definitively characterizing its activity at the EP1 receptor and exploring the functional consequences of its signaling in various physiological and pathological contexts.

References

- 1. GloSensor™ Technology [promega.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isoforms of the EP3 subtype of human prostaglandin E2 receptor transduce both intracellular calcium and cAMP signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mouse prostaglandin E receptor EP3 subtype mediates calcium signals via Gi in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Prostaglandin E2 receptor distribution and function in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

The Prostanoid Agonist 16-Phenoxy Tetranor PGE2: An In-Depth Technical Guide to its Effects on Intracellular Calcium Levels

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2) is a notable metabolite of the synthetic PGE2 analog, sulprostone (B1662612). While direct experimental data on the effects of 16-phenoxy tetranor PGE2 on intracellular calcium are limited, its structural relationship to sulprostone, a known E prostanoid (EP) receptor 1 and 3 (EP1/EP3) agonist, provides a strong basis for predicting its mechanism of action. This technical guide synthesizes the available information to provide a comprehensive overview of the inferred mechanism by which 16-phenoxy tetranor PGE2 influences intracellular calcium signaling. The primary pathway is anticipated to be the activation of the EP1 receptor, a Gq protein-coupled receptor, which initiates a cascade leading to the mobilization of intracellular calcium stores. This guide details the proposed signaling pathway, presents relevant quantitative data from studies on its parent compound, and provides detailed experimental protocols for investigating these effects.

Introduction to 16-Phenoxy Tetranor PGE2

16-phenoxy tetranor PGE2 is the free acid form of sulprostone, created by the hydrolysis of the methylsulfonamide bond. It is recognized as a minor metabolite of sulprostone in human plasma following parenteral administration.[1][2] Sulprostone itself is a synthetic prostaglandin E2 analog with potent physiological effects, primarily utilized in obstetrics and gynecology.[3] Given that 16-phenoxy tetranor PGE2 retains the core prostaglandin structure, it is expected to interact with prostanoid receptors.

The EP1 Receptor: The Gateway to Intracellular Calcium Mobilization

The biological effects of prostaglandins (B1171923) like PGE2 are mediated by a family of four G protein-coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways. The EP1 receptor is uniquely coupled to Gq proteins.[3] Activation of the EP1 receptor by an agonist initiates a signaling cascade that results in an increase in intracellular calcium concentration ([Ca2+]i).[3][4]

The parent compound of 16-phenoxy tetranor PGE2, sulprostone, is a selective agonist for the EP1 and EP3 receptors.[3][4][5][6][7] The EP1 receptor-mediated signaling is the pathway directly responsible for increasing intracellular calcium levels.

The Signaling Pathway: From Receptor to Calcium Release

The activation of the EP1 receptor by an agonist such as 16-phenoxy tetranor PGE2 (inferred from sulprostone) triggers a well-defined signaling cascade:

-

Receptor Binding and Gq Protein Activation: The agonist binds to the EP1 receptor, causing a conformational change that activates the associated Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gq protein stimulates the enzyme phospholipase C (PLC).[3]

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding opens the IP3 receptor channels, leading to a rapid release of Ca2+ from the ER into the cytoplasm, thereby increasing [Ca2+]i.[3]

This proposed signaling pathway is visualized in the diagram below.

Quantitative Data on EP1 Agonist-Induced Calcium Increase

| Agonist | Cell Type | Concentration | Effect on Intracellular [Ca²⁺] | Reference |

| Sulprostone | Chinese Hamster Ovary (CHO) cells expressing EP1 | 1 µM | Rapid increase in [Ca²⁺]i | [5] |

| 17-phenyl trinor PGE2 (EP1 agonist) | Neurons | 100 nM - 1 µM | Dose-dependent increase in [Ca²⁺]i | [8] |

| PGE2 | Human myometrial cells | Not specified | Increase in [Ca²⁺]i, abolished by removal of extracellular Ca²⁺ | [9] |

| PGE2 | Rat spinal dorsal horn | Not specified | Increase in [Ca²⁺]i, suppressed by EP1 antagonist | [10] |

Note: The magnitude and kinetics of the calcium response can vary significantly depending on the cell type, receptor expression levels, and experimental conditions.

Experimental Protocols

To investigate the effects of 16-phenoxy tetranor PGE2 on intracellular calcium levels, the following experimental protocols are recommended.

Measurement of Intracellular Calcium using Fura-2 AM Fluorescence Microscopy

This protocol describes the measurement of [Ca2+]i in adherent cells using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips

-

16-phenoxy tetranor PGE2 stock solution (in DMSO or ethanol)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+ and Mg2+

-

EGTA

-

Fluorescence microscope equipped with a filter wheel for excitation at 340 nm and 380 nm, a 510 nm emission filter, and a sensitive camera.

Procedure:

-

Cell Preparation: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading solution of 2 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Calcium Measurement:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with HBSS.

-

Record baseline fluorescence by alternating excitation between 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply 16-phenoxy tetranor PGE2 at the desired concentration by switching the perfusion solution.

-

Record the change in fluorescence intensity over time.

-

-

Calibration:

-

At the end of the experiment, perfuse the cells with a high Ca2+ solution containing ionomycin (e.g., 5 µM) to obtain the maximum fluorescence ratio (Rmax).

-

Subsequently, perfuse with a Ca2+-free solution containing EGTA (e.g., 10 mM) to obtain the minimum fluorescence ratio (Rmin).

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) for each time point.

-

Convert the fluorescence ratio to [Ca2+]i using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F380max / F380min).

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for measuring intracellular calcium changes.

Conclusion and Future Directions

The available evidence strongly suggests that 16-phenoxy tetranor PGE2, as a metabolite of the EP1/EP3 agonist sulprostone, is likely to induce an increase in intracellular calcium levels primarily through the activation of the EP1 receptor and the subsequent Gq-PLC-IP3 signaling pathway. This technical guide provides a foundational understanding of this mechanism and the experimental approaches required to validate it.

Future research should focus on direct experimental validation of the effects of 16-phenoxy tetranor PGE2 on intracellular calcium. Key areas for investigation include:

-

Receptor Binding Assays: To determine the binding affinity and selectivity of 16-phenoxy tetranor PGE2 for the different EP receptor subtypes.

-

Dose-Response Studies: To quantify the potency and efficacy of 16-phenoxy tetranor PGE2 in inducing calcium mobilization in various cell types.

-

Use of Selective Antagonists: To confirm the involvement of the EP1 receptor in the observed calcium responses.

Such studies will be crucial for a complete understanding of the pharmacological profile of this compound and its potential applications in research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 4. portlandpress.com [portlandpress.com]

- 5. Characterization of the signal transduction of prostaglandin E receptor EP1 subtype in cDNA-transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP1- and EP3-receptors mediate prostaglandin E2-induced constriction of porcine large cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 (PGE2) autoamplifies its production through EP1 subtype of PGE receptor in mouse osteoblastic MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mobilization of calcium by the brief application of oxytocin and prostaglandin E2 in single cultured human myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 16-phenoxy tetranor PGE2 and its Interaction with cAMP Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 16-phenoxy tetranor Prostaglandin (B15479496) E2 (PGE2), a key metabolite of the synthetic PGE2 analog, sulprostone (B1662612). Contrary to initial assumptions that might associate a PGE2 analog with the stimulation of cyclic adenosine (B11128) monophosphate (cAMP) signaling, this document elucidates that 16-phenoxy tetranor PGE2, much like its parent compound sulprostone, is a potent agonist for the E-prostanoid (EP) receptors EP1 and EP3. This activity profile positions it as a modulator of signaling pathways that primarily lead to a decrease in intracellular cAMP and an increase in intracellular calcium.

This guide will delve into the molecular interactions, signaling cascades, quantitative pharmacological data, and detailed experimental protocols relevant to the study of 16-phenoxy tetranor PGE2. The information presented is crucial for researchers in pharmacology, cell biology, and drug development who are investigating prostanoid signaling and its therapeutic implications.

Note on Data: Direct quantitative and functional data for 16-phenoxy tetranor PGE2 are limited in publicly available literature. Therefore, this guide relies significantly on the extensive data available for its parent compound, sulprostone, which is widely recognized as a potent EP1 and EP3 agonist[1][2][3]. 16-phenoxy tetranor PGE2 is the free acid form of sulprostone, and as its primary active metabolite, it is presumed to share a similar pharmacological profile.

Introduction to 16-phenoxy tetranor PGE2

16-phenoxy tetranor PGE2 is a synthetic analog of the naturally occurring prostaglandin E2. It is characterized by a phenoxy group at the 16th position and a tetranor (shortened) carboxylic acid chain. Chemically, it is the free acid form of sulprostone, resulting from the hydrolysis of the methylsulfonamide bond of sulprostone[4]. It has been identified as a minor metabolite of sulprostone in human plasma following parenteral administration.

Prostaglandins are lipid compounds that exert a wide range of physiological and pathological effects by interacting with a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. For PGE2, there are four distinct receptor subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different G-proteins and, consequently, trigger diverse intracellular signaling cascades.

Receptor Binding Profile and Signaling Pathways

Based on the activity of its parent compound, sulprostone, 16-phenoxy tetranor PGE2 is a selective agonist for the EP1 and EP3 receptors, with a significantly higher affinity for the EP3 subtype.

EP3 Receptor Signaling: Inhibition of cAMP

The EP3 receptor is unique among the EP receptor family due to its ability to couple to multiple G-proteins, most notably the inhibitory G-protein, Gi. Activation of the Gi pathway by an agonist like 16-phenoxy tetranor PGE2 leads to the inhibition of adenylyl cyclase, the enzyme responsible for the synthesis of cAMP from ATP. This results in a decrease in intracellular cAMP levels. A reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), a key downstream effector of cAMP signaling[1][2].

EP1 Receptor Signaling: Elevation of Intracellular Calcium

The EP1 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction[2][5].

Quantitative Data

The following tables summarize the available quantitative data for sulprostone, the parent compound of 16-phenoxy tetranor PGE2. These values provide a strong indication of the expected potency and selectivity of 16-phenoxy tetranor PGE2.

Table 1: Receptor Binding Affinity (Ki) of Sulprostone

| Receptor Subtype | Species | Ki (nM) | Reference |

| EP1 | Human | 21 | [3] |

| EP3 | Human | 0.6 | [3] |

Table 2: Functional Activity (IC50) of Sulprostone

| Assay | Cell Line | IC50 (nM) | Effect | Reference |

| Inhibition of forskolin-stimulated adenylyl cyclase | CHO-K1 cells expressing human EP3I | 0.2 | cAMP decrease | [6] |

| Inhibition of forskolin-stimulated adenylyl cyclase | CHO-K1 cells expressing human EP3II | 0.15 | cAMP decrease | [6] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like 16-phenoxy tetranor PGE2 with EP receptors and their downstream signaling.

Radioligand Binding Assay for EP Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific EP receptor subtype.

Objective: To measure the displacement of a radiolabeled ligand from EP receptors by 16-phenoxy tetranor PGE2.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human EP receptor of interest (e.g., HEK293-hEP1 or HEK293-hEP3).

-

Radioligand: [3H]-PGE2.

-

Test Compound: 16-phenoxy tetranor PGE2.

-

Non-specific binding control: Unlabeled PGE2 at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Culture cells expressing the target EP receptor to confluency. Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [3H]-PGE2 (at a concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled PGE2 (10 µM), 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.

-

Test Compound: 50 µL of 16-phenoxy tetranor PGE2 (at various concentrations), 50 µL of [3H]-PGE2, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Measurement Assay (TR-FRET)

This protocol is designed to measure changes in intracellular cAMP levels in response to treatment with a test compound.

Objective: To determine if 16-phenoxy tetranor PGE2 inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP.

Materials:

-

A cell line expressing the human EP3 receptor (e.g., HEK293-hEP3).

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

Test Compound: 16-phenoxy tetranor PGE2.

-

cAMP assay kit (e.g., a competitive immunoassay using Time-Resolved Fluorescence Resonance Energy Transfer, TR-FRET).

-

384-well microplates.

-

Plate reader capable of TR-FRET detection.

Procedure:

-

Cell Seeding: Seed the HEK293-hEP3 cells into a 384-well plate and culture overnight.

-

Compound Preparation: Prepare serial dilutions of 16-phenoxy tetranor PGE2. Also prepare a solution of forskolin (e.g., at its EC80 concentration for cAMP stimulation).

-

Assay Protocol:

-

Remove the culture medium from the cells.

-

Add the test compound (16-phenoxy tetranor PGE2) at various concentrations to the wells.

-

Immediately add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for 30 minutes at room temperature.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Add the FRET donor and acceptor reagents from the kit to the cell lysates.

-

Incubate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.

-

-

Measurement: Read the plate on a TR-FRET-compatible plate reader at the appropriate wavelengths for the donor and acceptor fluorophores.

-

Data Analysis: Generate a cAMP standard curve. Convert the raw fluorescence ratio data to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of 16-phenoxy tetranor PGE2 to determine its IC50 for the inhibition of forskolin-stimulated cAMP production.

Conclusion

16-phenoxy tetranor PGE2, as the active metabolite of sulprostone, is a potent prostanoid with a high affinity for the EP3 receptor and a lower affinity for the EP1 receptor. Its primary signaling mechanism involves the inhibition of the adenylyl cyclase/cAMP pathway via EP3 and the stimulation of the phospholipase C/intracellular calcium pathway via EP1. This pharmacological profile makes it a valuable tool for studying the physiological and pathological roles of EP1 and EP3 receptor signaling. For drug development professionals, understanding these specific pathways is critical for the design of selective modulators of the prostanoid system for therapeutic applications, such as in obstetrics, gastroenterology, and oncology. The experimental protocols provided in this guide offer a robust framework for the further characterization of 16-phenoxy tetranor PGE2 and other novel prostanoid receptor ligands.

References

- 1. scbt.com [scbt.com]

- 2. What is the mechanism of Sulprostone? [synapse.patsnap.com]

- 3. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 4. Inhibition of EP2/EP4 signaling abrogates IGF-1R-mediated cancer cell growth: Involvement of protein kinase C-θ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1 Prostanoid Receptor Coupling to Gi/o Up-Regulates the Expression of Hypoxia-Inducible Factor-1α through Activation of a Phosphoinositide-3 Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Constitutive activity of human prostaglandin E receptor EP3 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Metabolism of Sulprostone to 16-phenoxy-tetranor PGE2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolism of sulprostone (B1662612), a synthetic prostaglandin (B15479496) E2 analogue, with a specific focus on its biotransformation to 16-phenoxy-tetranor PGE2. This document synthesizes findings from preclinical and clinical studies, detailing metabolic pathways, pharmacokinetic parameters of the parent compound, and the analytical methodologies employed for the identification and quantification of its metabolites.

Introduction

Sulprostone, a potent prostaglandin E2 (PGE2) analogue, is utilized for its uterotonic properties, primarily in obstetrics and gynecology.[1] Understanding its in vivo metabolism is critical for a comprehensive assessment of its efficacy, safety profile, and potential drug-drug interactions. One of the identified metabolic pathways involves the formation of 16-phenoxy-tetranor PGE2, a compound resulting from the hydrolysis of sulprostone's methylsulfonamide bond.[2] This guide delves into the scientific literature to provide a detailed account of this metabolic process.

Metabolic Pathways of Sulprostone

The in vivo metabolism of sulprostone is multifaceted, involving several biochemical transformations. The primary metabolic pathways identified in humans and animal models include hydrolysis, beta-oxidation, and the formation of various analogues.

2.1. Hydrolysis to 16-phenoxy-tetranor PGE2

The formation of 16-phenoxy-tetranor PGE2 is a key metabolic step. This process involves the enzymatic hydrolysis of the methylsulfonamide bond of the sulprostone molecule. This reaction effectively removes the methanesulfonamide (B31651) group, resulting in the corresponding carboxylic acid, 16-phenoxy-tetranor PGE2.[2] This metabolite has been identified as a minor component in human plasma following parenteral administration of sulprostone.

2.2. Other Identified Metabolites

In addition to 16-phenoxy-tetranor PGE2, several other metabolites of sulprostone have been characterized:

-

PGA2-Analogue: A major metabolite found in human plasma is the prostaglandin A2 (PGA2) analogue of sulprostone.[2]

-

Cyclization Product: Another significant metabolite identified in human plasma is a cyclization product of the beta-side chain of sulprostone with the cyclopentenone ring, which is preceded by a delta 13 reduction.[2]

-

Beta-Oxidation Products: Studies in cynomolgus monkeys have identified urinary metabolites resulting from beta-oxidation of the prostanoic acid side chain. These include tetranor and dihydrotetranor prostanoic acids.[3]

-

Methanesulfonamide: Following the hydrolysis of the sulfonamide bond, methanesulfonamide has also been detected as a urinary metabolite in monkeys.[3]

Below is a diagram illustrating the primary metabolic pathways of sulprostone.

Quantitative Data

While 16-phenoxy-tetranor PGE2 has been identified as a metabolite, specific quantitative data for this compound in plasma or urine are scarce in the public domain, with studies consistently referring to it as a "minor" metabolite.[2] However, pharmacokinetic data for the parent drug, sulprostone, have been reported.

Table 1: Pharmacokinetic Parameters of Sulprostone in Plasma (Human)

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | 34 minutes (range: 30-45) | Intramuscular (500 µg) | [2] |

| Peak Plasma Concentration (Cmax) | 0.25 - 0.77 ng/mL | Intramuscular (500 µg) | [2] |

| Time to Peak Concentration (Tmax) | 10 - 20 minutes | Intramuscular (500 µg) | [2] |

Experimental Protocols

The identification and quantification of sulprostone and its metabolites have been accomplished through a combination of in vivo studies and sophisticated analytical techniques.

4.1. In Vivo Study Design

A representative in vivo study for metabolite profiling of sulprostone involves the following steps:

-

Subject Recruitment: Healthy human volunteers or animal models (e.g., cynomolgus monkeys, guinea pigs) are selected for the study.

-

Drug Administration: A defined dose of sulprostone, often radiolabeled with tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]) to facilitate tracking, is administered parenterally (e.g., intravenously, intramuscularly, or subcutaneously).[2][3]

-

Sample Collection: Blood (plasma) and urine samples are collected at predetermined time points post-administration.

-

Sample Preparation: Plasma and urine samples undergo extraction procedures to isolate the drug and its metabolites. A general protocol for prostaglandin extraction from plasma involves acidification, followed by solid-phase extraction using a C18 reverse-phase column.

-

Metabolite Analysis: The extracted samples are then subjected to analytical techniques for the identification and quantification of metabolites.

The following diagram outlines a typical experimental workflow for an in vivo sulprostone metabolism study.

4.2. Analytical Methodologies

4.2.1. Metabolite Identification

A combination of chromatographic and spectroscopic techniques is employed for the structural elucidation of sulprostone metabolites:

-

High-Performance Liquid Chromatography (HPLC): Used for the separation of the parent drug and its various metabolites from the biological matrix.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Following separation by HPLC and derivatization, GC-MS is used to obtain mass spectra of the metabolites, providing information on their molecular weight and fragmentation patterns to aid in structural identification.[2][3]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques provide detailed structural information for the unambiguous identification of isolated metabolites.[2]

4.2.2. Quantification of Sulprostone

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of sulprostone in monkey plasma. Key aspects of this protocol are summarized below:

Table 2: LC-MS/MS Protocol for Sulprostone Quantification

| Parameter | Specification |

| Sample Preparation | |

| Plasma Volume | 25 µL |

| Method | Simple protein precipitation |

| Liquid Chromatography | |

| Column | 2.6 µm core-shell column with pentafluorophenyl stationary phase |

| Mass Spectrometry | |

| Instrument | Sciex API4000 |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Ion | Ammonium adduct of sulprostone |

| Internal Standard | Latanoprost |

| Assay Performance | |

| Dynamic Range | 2 to 4000 ng/mL |

Stabilization of sulprostone in plasma can be achieved by using esterase inhibitors such as sodium fluoride (B91410) (NaF), phenylmethanesulfonyl fluoride (PMSF), diisopropylfluorophosphate (DFP), paraoxon, or dichlorvos, and by maintaining samples on wet ice.

Conclusion

The in vivo metabolism of sulprostone is a complex process involving hydrolysis, beta-oxidation, and other transformations, leading to a variety of metabolites. The formation of 16-phenoxy-tetranor PGE2 through the hydrolysis of the methylsulfonamide bond is a recognized but minor metabolic pathway in humans. While detailed quantitative data for this specific metabolite remain limited, the analytical frameworks and experimental designs from published studies provide a solid foundation for further research in this area. A deeper understanding of the complete metabolic profile of sulprostone is essential for optimizing its clinical use and ensuring patient safety. Future studies employing advanced mass spectrometry techniques could provide more definitive quantitative data on the full spectrum of sulprostone metabolites.

References

- 1. Abortion with sulprostone, a prostaglandin E2 derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Differences Between Sulprostone and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulprostone (B1662612), a synthetic analogue of prostaglandin (B15479496) E2 (PGE2), is a potent uterotonic agent used for the induction of labor and management of postpartum hemorrhage.[1][2] Its clinical efficacy is intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive overview of the structural differences between sulprostone and its principal metabolites. Through a detailed examination of its biotransformation pathways, including hydrolysis and β-oxidation, this document elucidates the chemical modifications that lead to the formation of various metabolic products.[3][4] Key metabolites, including the free acid form (16-phenoxy-tetranor prostaglandin E2), its PGA2-analogue, a unique cyclization product, and β-oxidation products such as tetranor and dihydrotetranor prostanoic acids, are discussed in detail.[3][4][5] This guide presents a comparative structural analysis, summarizes quantitative data, details relevant experimental protocols for metabolite identification, and explores the potential pharmacological activities of these metabolites through signaling pathway diagrams.

Introduction to Sulprostone Metabolism

Sulprostone, with the chemical formula C23H31NO7S, is structurally characterized by a prostanoic acid backbone, a phenoxy group at the ω-chain, and a methanesulfonamide (B31651) moiety at the α-chain.[6][7] The in vivo biotransformation of sulprostone is extensive, leading to a variety of metabolites with altered chemical structures and potentially different pharmacological profiles.[3][4] The liver is a primary site of sulprostone metabolism.[3] Understanding the structural modifications introduced during metabolism is crucial for a complete comprehension of its mechanism of action, efficacy, and safety profile.

Major Metabolic Pathways and Structural Transformations

The metabolism of sulprostone proceeds primarily through two major pathways: hydrolysis of the methanesulfonamide group and β-oxidation of the carboxylic acid side chain. Dehydration of the cyclopentane (B165970) ring also leads to the formation of A-series prostaglandin analogues.

Hydrolysis: Formation of the Free Acid Metabolite

A key initial metabolic step is the hydrolysis of the N-methylsulfonylheptenamide side chain, which cleaves the amide bond to yield the corresponding carboxylic acid. This results in the formation of 16-phenoxy-tetranor prostaglandin E2 , a minor metabolite found in human plasma.[5]

Structural Change: The primary structural difference is the conversion of the N-methylsulfonylamide group (-C(=O)NHSO2CH3) at the C-1 position of the α-chain to a carboxylic acid group (-COOH). This transformation increases the polarity of the molecule.

Dehydration: Formation of the PGA2-Analogue

Dehydration of the cyclopentanone (B42830) ring of sulprostone or its free acid metabolite leads to the formation of a prostaglandin A2 (PGA2) analogue. This involves the elimination of the hydroxyl group at C-11 and the formation of a double bond between C-10 and C-11 within the five-membered ring. The PGA2-analogue of the parent drug has been identified as a major metabolite in human plasma.[3]

Structural Change: The hydroxyl group at the C-11 position on the cyclopentane ring is removed, and a double bond is introduced between C-10 and C-11, converting the cyclopentanone ring to a cyclopentenone ring.

β-Oxidation: Chain Shortening of the α-Chain

Similar to fatty acids, the carboxylic acid side chain of sulprostone's free acid metabolite can undergo β-oxidation. This process involves the sequential removal of two-carbon units (acetyl-CoA). This pathway leads to the formation of tetranor and dihydrotetranor prostanoic acid metabolites.[4]

-

Tetranor Metabolite: Two cycles of β-oxidation result in the shortening of the α-chain by four carbon atoms.

-

Dihydrotetranor Metabolite: This metabolite results from the shortening of the α-chain and the reduction of the double bond in the β-chain.

Structural Change: The heptenoic acid side chain is shortened by four carbons in the tetranor metabolite. Further saturation of a double bond in the lower side chain occurs to form the dihydrotetranor derivative.

Cyclization

A major and structurally unique metabolite is formed through a cyclization reaction involving the β-side chain and the cyclopentenone ring, which is preceded by the reduction of the double bond at C-13.[3]

Structural Change: This complex transformation results in a new ring structure fused to the original cyclopentane ring, significantly altering the overall three-dimensional shape of the molecule.

Comparative Structural Summary

The following table summarizes the key structural differences between sulprostone and its identified metabolites.

| Compound | Molecular Formula | Key Structural Features |

| Sulprostone | C23H31NO7S | N-methylsulfonylamide at C-1; Hydroxyl group at C-11; Double bond at C-5 and C-13.[6] |

| 16-phenoxy-tetranor PGE2 (Free Acid Metabolite) | C22H28O6 | Carboxylic acid at C-1; Hydroxyl group at C-11; Double bond at C-5 and C-13.[7] |

| PGA2-Analogue of Sulprostone | C23H29NO6S | N-methylsulfonylamide at C-1; Double bond between C-10 and C-11; No hydroxyl at C-11. |

| Tetranor Prostanoic Acid Metabolite | C19H23NO7S (amide) or C18H24O6 (acid) | Shortened α-chain by 4 carbons. |

| Dihydrotetranor Prostanoic Acid Metabolite | C19H25NO7S (amide) or C18H26O6 (acid) | Shortened α-chain by 4 carbons; Saturated C-13/C-14 double bond. |

| Cyclization Product | - | Complex fused ring structure. |

Experimental Protocols for Metabolite Identification

The elucidation of sulprostone's metabolic profile has been achieved through a combination of in vivo and in vitro studies, employing sophisticated analytical techniques.

Sample Collection and Preparation

-

Human Plasma: Blood samples are collected from subjects administered with sulprostone. To prevent enzymatic degradation of the drug, esterase inhibitors such as sodium fluoride (B91410) or phenylmethanesulfonyl fluoride are often added. Plasma is separated by centrifugation.[8]

-

Urine: Urine samples are collected over a specified period post-administration.

-

In Vitro Liver Perfusion: Isolated guinea pig livers have been perfused with sulprostone to generate metabolites in a controlled environment.[3]

For analysis, biological samples typically undergo protein precipitation with organic solvents like acetonitrile (B52724) or methanol (B129727), followed by solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances.[8]

Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is commonly used for the separation of sulprostone and its metabolites. A C18 column is often employed with a gradient elution system of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., methanol or acetonitrile).[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the non-volatile prostaglandins (B1171923) and their metabolites require derivatization to increase their volatility. This typically involves esterification of the carboxylic acid groups and silylation of the hydroxyl groups. The resulting derivatives are then separated on a capillary GC column and detected by a mass spectrometer.[10]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the quantification of sulprostone and its metabolites in biological matrices. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is often used.[8]

-

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: These techniques are crucial for the definitive structural elucidation of isolated and purified metabolites.[3]

Visualizing Metabolic Pathways and Experimental Workflows

Sulprostone Metabolic Pathway

Caption: Major metabolic pathways of sulprostone.

Experimental Workflow for Metabolite Identification

Caption: Workflow for sulprostone metabolite identification.

Pharmacological Activity of Metabolites and Signaling Pathways

Sulprostone exerts its primary pharmacological effects by acting as a selective agonist at the prostaglandin EP1 and EP3 receptors.[11] Activation of these G-protein coupled receptors in the myometrium leads to an increase in intracellular calcium concentrations and subsequent uterine contractions.

The pharmacological activities of sulprostone's metabolites are not as well-characterized. However, it has been noted that some plasma metabolites are potentially pharmacologically active.[3] The structural changes occurring during metabolism can significantly alter receptor binding affinity and efficacy. For instance, the conversion to the free acid form may alter its interaction with the receptor binding pocket. The formation of the PGA2-analogue introduces a reactive α,β-unsaturated ketone system, which is known to interact with cellular nucleophiles and could have distinct biological activities. Further research is required to fully elucidate the pharmacological profiles of each metabolite.

Sulprostone Signaling Pathway

Caption: Sulprostone's signaling pathway leading to uterine contraction.

Conclusion

The metabolism of sulprostone is a multifaceted process involving hydrolysis, dehydration, β-oxidation, and cyclization, resulting in a diverse array of metabolites with distinct structural features. The primary structural alterations include the conversion of the N-methylsulfonylamide to a carboxylic acid, the formation of a cyclopentenone ring, and the shortening of the α-chain. These modifications have the potential to significantly impact the pharmacological activity of the parent compound. A thorough understanding of these structural differences is paramount for drug development professionals and researchers in optimizing therapeutic strategies and ensuring patient safety. Further investigation into the specific receptor binding affinities and functional activities of each metabolite is warranted to fully comprehend the complete pharmacological profile of sulprostone.

References

- 1. Quantitative analysis of prostanoids in biological fluids by combined capillary column gas chromatography negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 analogue sulprostone for treatment of atonic postpartum hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of the major metabolites of the prostaglandin E2-analogue sulprostone in human plasma, and isolation from urine (in vivo) and liver perfusate (in vitro) of female guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the prostaglandin fertility regulator sulprostone in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Sulprostone | C23H31NO7S | CID 5312153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Bioanalysis of sulprostone, a prostaglandin E2 analogue and selective EP3 agonist, in monkey plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulprostone | Prostanoid Receptors | Tocris Bioscience [tocris.com]

Methodological & Application

Application Notes and Protocols for In Vitro Assessment of 16-phenoxy tetranor Prostaglandin E2 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-phenoxy tetranor Prostaglandin E2 is a synthetic analog of Prostaglandin E2 (PGE2) and a principal metabolite of sulprostone, a potent EP1 and EP3 receptor agonist. Understanding the in vitro activity of this compound is crucial for elucidating its pharmacological profile and potential therapeutic applications. Prostaglandin E2 mediates its diverse physiological and pathological effects through four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses. This document provides detailed protocols for in vitro assays to characterize the activity of this compound at these receptors.

Prostaglandin E2 Receptor Signaling Pathways

PGE2 receptor subtypes trigger distinct downstream signaling cascades:

-

EP1 Receptor: Coupled to Gq proteins, its activation leads to the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium ([Ca2+]).

-

EP2 and EP4 Receptors: Both are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

-